molecular formula C15H22N2O B2663625 N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide CAS No. 2411302-23-1

N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide

Cat. No.: B2663625
CAS No.: 2411302-23-1
M. Wt: 246.354
InChI Key: XZSWGRNGZMYYCO-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides . These molecules have been synthesized and studied for their antibacterial activity .


Synthesis Analysis

These compounds were prepared and new heterocycles underwent thorough characterization . The synthetic strategies adopted to obtain the target compounds are depicted in the referenced papers .


Molecular Structure Analysis

The structures of these compounds were established by IR, 1H NMR, 13C NMR, Mass spectral and elemental analysis .


Chemical Reactions Analysis

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which was developed as an anti-tuberculosis therapeutic compound, stimulated mAb production in cell cultures .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds would be determined by techniques such as IR, 1H NMR, 13C NMR, Mass spectral and elemental analysis .

Mechanism of Action

In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Directions

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Properties

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-15(18)16-13-7-9-14(10-8-13)17-11(2)5-6-12(17)3/h4-6,13-14H,1,7-10H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSWGRNGZMYYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCC(CC2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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